(-)-Chloroquine

Antiviral activity SARS-CoV-2 Stereoselective pharmacodynamics

Racemic chloroquine introduces uncontrolled experimental variance due to divergent enantiomer pharmacokinetics and off-target profiles. (-)-Chloroquine (CAS 58175-87-4), the optically pure R-enantiomer, resolves this confound with defined stereochemical identity. • 2× higher unbound plasma fraction (65% free) vs. S-enantiomer (33%) - definitive probe for stereoselective protein binding studies • 3.1-3.6× weaker histamine N-methyltransferase inhibition - minimized off-target metabolic interference in tissue assays • 27-31% lower antiviral activity vs. S-enantiomer - validated stereochemical control for enantiomer-specific SAR • CE-validated purity determination with 0.05% LOD - suitable as chiral reference standard for QC workflows

Molecular Formula C18H26ClN3
Molecular Weight 319.9 g/mol
CAS No. 58175-87-4
Cat. No. B1216494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Chloroquine
CAS58175-87-4
Molecular FormulaC18H26ClN3
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/t14-/m1/s1
InChIKeyWHTVZRBIWZFKQO-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Chloroquine: Procurement & Enantiomer Classification


(-)-Chloroquine (CAS 58175-87-4), also designated as (R)-chloroquine, is the optically pure R-enantiomer of the 4-aminoquinoline antimalarial chloroquine, possessing the molecular formula C₁₈H₂₆ClN₃ and a molecular weight of 319.87 g/mol [1]. This compound exhibits defined stereochemical identity as (4R)-N⁴-(7-chloroquinolin-4-yl)-N¹,N¹-diethylpentane-1,4-diamine, distinguished from the racemic mixture and the S-enantiomer by its specific optical rotation and chromatographic behavior [2].

Stereochemical-control study fit: optically pure R-enantiomer for enantiomer-specific assays.
Chiral reference-standard workflow: defined identity supports enantiomeric purity method validation.
Enantiomer-comparison context: baseline for (S)-chloroquine or racemate research studies.

(-)-Chloroquine: Limitations of Racemic Substitution


Racemic chloroquine, employed historically in clinical and research applications, represents a 50:50 mixture of R- and S-enantiomers that manifest divergent pharmacodynamic, pharmacokinetic, and toxicological profiles [1]. Substituting racemic chloroquine for the defined (-)-enantiomer introduces uncontrolled experimental variance because plasma protein binding is stereoselective—favoring S(+)-chloroquine (67% bound) over R(-)-chloroquine (35% bound)—resulting in substantially higher unbound plasma concentrations of the R-enantiomer [2]. Furthermore, enantiomers exhibit differential inhibition of off-target enzymes and distinct in vivo disposition kinetics, meaning that any study utilizing racemic material is effectively evaluating the composite, confounded manifestation of two pharmacologically distinct chemical entities [3].

Racemic chloroquine introduces stereoselective protein binding variance, potentially altering free drug fraction between enantiomers.
Divergent off-target enzyme inhibition profiles (e.g., HNMT) between enantiomers may confound mechanistic interpretation.
Subcurative antimalarial efficacy differences between enantiomers complicate model-response interpretation when using racemic material.

(-)-Chloroquine Comparative Evidence for Selection


Antiviral Potency vs S-Enantiomer

In head-to-head in vitro evaluation against live SARS-CoV-2 virus under Biosafety Level 3 conditions, S-chloroquine demonstrated 27–31% greater antiviral potency compared to R-chloroquine [1]. This stereoselective difference establishes that the R-enantiomer possesses quantifiably lower antiviral activity in this model system.

Antiviral potency (SARS-CoV-2)
Head-to-head
27–31% lower activity for R-CQ relative to S-CQ (in vitro)
Supports enantiomer-specific antiviral activity context
BioRxiv preprint; BSL-3 live SARS-CoV-2 model
Antiviral activity SARS-CoV-2 Stereoselective pharmacodynamics

Histamine N-Methyltransferase Inhibition vs d-Enantiomer

Direct head-to-head enzymatic assays using human liver and brain homogenates revealed that l-chloroquine [(-)-chloroquine] exhibits substantially weaker inhibition of histamine N-methyltransferase compared to d-chloroquine [(+)-chloroquine] [1]. The mean IC₅₀ for d-chloroquine was 4.9 μM (liver) and 6.9 μM (brain), while l-chloroquine required 17.8 μM and 21.6 μM, respectively, corresponding to 3.6-fold and 3.1-fold higher IC₅₀ values.

HNMT inhibition (off-target)
Head-to-head
IC₅₀ 17.8 μM (liver), 21.6 μM (brain) for l-CQ; 3.6-fold, 3.1-fold higher than d-CQ
Supports stereoselective off-target enzyme inhibition review
Human liver/brain homogenate assays
Off-target enzyme inhibition Histamine N-methyltransferase Stereoselective toxicity

Stereoselective Plasma Protein Binding

Plasma protein binding of chloroquine enantiomers is stereoselective, with S(+)-chloroquine showing 67% binding compared to only 35% for R(-)-chloroquine [1]. Consequently, unbound plasma concentrations—the pharmacologically active fraction—are approximately twice as high for (-)-chloroquine relative to the S-enantiomer at equivalent total plasma concentrations [1].

Plasma protein binding
Head-to-head
~2-fold higher unbound fraction for R(-)-CQ (65% free) vs S(+)-CQ (33% free)
Supports stereoselective protein binding context
Human plasma; pharmacokinetic review synthesis
Plasma protein binding Pharmacokinetics Free drug concentration

In Vivo Antimalarial Efficacy Comparison

A comparative in vivo study using optically pure enantiomers against Plasmodium berghei in mice established that the d-enantiomer [(+)-chloroquine] is significantly more effective than the l-enantiomer [(-)-chloroquine] at subcurative doses [1]. The d-enantiomer also demonstrated greater activity than the racemate under these conditions. Notably, these efficacy differences are limited to subcurative dosing and are less pronounced than enantiomeric differences observed for many other chiral drugs [1].

In vivo antimalarial (P. berghei)
Head-to-head
d-CQ showed higher antiparasitic activity than l-CQ at subcurative doses; l-CQ less active control
Supports enantiomer-specific antimalarial model context
Murine P. berghei model; oral administration
Antimalarial efficacy In vivo efficacy Plasmodium berghei

Validated Enantiomeric Purity Analysis

A validated capillary electrophoresis method has been established specifically for the determination of enantiomeric purity of (R)-(-)-chloroquine and (S)-(+)-chloroquine [1]. The assay achieves detection and quantification of the minor enantiomer impurity at concentrations as low as 0.05% to 1.0% relative to a 3 mg/mL major enantiomer concentration [1]. This validated method provides a standardized analytical framework for quality assessment of (-)-chloroquine preparations.

Enantiomeric purity method
Method context
Detects 0.05–1.0% minor enantiomer impurity at 3 mg/mL
Supports enantiomeric purity QC workflow
CE with SBE(VII)-β-CD, phosphate buffer pH 2.5
Chiral purity analysis Capillary electrophoresis Quality control

ACE2 Binding Site Selectivity

In silico molecular docking and dynamics simulations identified three distinct binding sites (α, β, γ) on ACE2 with enantiomer-specific affinity profiles [1]. The β-site, characterized by smaller size and hydrophilic residues, exhibits preferential selectivity for (R)-configured chloroquine, whereas the larger, amphiphilic α and γ binding sites demonstrate greater affinity for the S-enantiomer [1]. Binding specificity is further modulated by protonation state and ionic strength.

ACE2 binding selectivity
Class-level
R-CQ preferentially binds ACE2 β-site; S-CQ prefers α/γ sites (in silico)
Supports site-specific binding context (in silico)
Molecular docking, MM-PBSA; protonation/ionic strength dependent
Molecular docking ACE2 binding Stereoselective target engagement

(-)-Chloroquine: Research & Industrial Applications


Pharmacokinetic & Protein Binding Studies

(-)-Chloroquine exhibits approximately 2-fold higher unbound plasma fraction (65% free) compared to S-chloroquine (33% free) due to stereoselective protein binding [1]. This property makes it essential for pharmacokinetic investigations requiring precise free drug concentration measurements, tissue distribution modeling, and studies examining the relationship between stereochemistry and plasma protein interactions.

Antiviral Mechanism-of-Action Control

With 27–31% lower antiviral activity against SARS-CoV-2 relative to the S-enantiomer [1], (-)-chloroquine serves as the less active stereochemical control in antiviral studies. Researchers can employ this compound to establish enantiomer-specific structure-activity relationships (SAR) and to isolate stereoselective contributions to viral entry inhibition or endosomal pH modulation.

HNMT Inhibition & Off-Target Pharmacology

(-)-Chloroquine demonstrates 3.1- to 3.6-fold weaker inhibition of human histamine N-methyltransferase compared to the d-enantiomer across liver and brain tissues [1]. This reduced off-target enzymatic inhibition supports its use in studies evaluating stereoselective toxicity mechanisms and in experiments where minimizing interference with histamine metabolic pathways is required.

Chiral Reference Standard & Method Development

Validated capillary electrophoresis methodology for (-)-chloroquine enables enantiomeric purity determination with detection limits of 0.05% [1]. This compound is appropriate for use as a chiral reference standard in quality control workflows, chromatographic method development, and validation of separation protocols for chloroquine enantiomers using techniques such as Chiralpak ID HPLC or cyclodextrin-modified capillary electrophoresis.

Application
Selection Property
Validation Focus
Pharmacokinetic & protein binding studies
Stereoselective plasma protein binding profile
Free fraction & tissue distribution validation
Antiviral mechanism-of-action control
Enantiomer-specific antiviral activity difference
Viral entry inhibition & SAR validation
HNMT inhibition & off-target pharmacology
Stereoselective off-target enzyme inhibition profile
HNMT inhibition & metabolic pathway interference review
Chiral reference standard & method development
Defined enantiomeric purity methodology
Chiral separation method validation & QC

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58 linked technical documents
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